4,5,6,7-Tetrabromobenzimidazole
Overview
Description
4,5,6,7-Tetrabromobenzimidazole is a chemical compound with the empirical formula C7H2N2Br4 and a molecular weight of 433.72 g/mol . It is a cell-permeable inhibitor of Casein Kinase-2 (CK2), a protein kinase involved in various cellular processes . This compound has gained attention due to its ability to discriminate between different molecular forms of CK2, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
TBBz, or 4,5,6,7-tetrabromo-benzimidazole, is a potent inhibitor of the protein kinase CK2 . Protein kinase CK2 plays a crucial role in various biological processes, including cell growth, proliferation, and the transduction of prosurvival signals . It is also involved in the regulation of gene expression and protein synthesis .
Mode of Action
TBBz interacts with CK2, blocking its activity . This interaction results in the inhibition of CK2’s ability to phosphorylate its target proteins, leading to changes in the cellular processes that CK2 regulates .
Biochemical Pathways
The inhibition of CK2 by TBBz affects several biochemical pathways. For instance, it blocks the mitogen-induced mRNA expression of immediate early genes . This inhibition impacts the transcription process, as demonstrated by the arrest of RNA Polymerase II (RNAPII) elongation along the mitogen inducible gene, EGR1 .
Pharmacokinetics
It is known that tbbz is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TBBz.
Result of Action
The inhibition of CK2 by TBBz has several molecular and cellular effects. It leads to a decrease in cell proliferation, in part, by inhibiting pathways that regulate transcription elongation . TBBz is more effective than its analogue TBBt in inducing apoptosis and, to a lesser degree, necrosis in transformed human cell lines .
Biochemical Analysis
Biochemical Properties
TBBz plays a significant role in biochemical reactions, particularly in its interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . The interactions of halogenated benzotriazoles, including TBBz, with hCK2α have been described using biophysical and biochemical methods .
Cellular Effects
TBBz has been shown to have cytotoxic effects against selected cancer cell lines . It affects cell function by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, TBBz exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an ATP-competitive inhibitor of protein kinase CK2 .
Temporal Effects in Laboratory Settings
The effects of TBBz have been observed over time in laboratory settings. One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity .
Metabolic Pathways
TBBz is involved in various metabolic pathways, particularly those related to protein phosphorylation. It interacts with enzymes such as protein kinase CK2 .
Transport and Distribution
Given its interactions with protein kinase CK2, it is likely that it is transported to sites where this enzyme is active .
Subcellular Localization
Given its interactions with protein kinase CK2, it is likely localized to areas where this enzyme is active .
Preparation Methods
4,5,6,7-Tetrabromobenzimidazole can be synthesized through a series of chemical reactions. One common method involves the bromination of benzimidazole. The reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the benzimidazole ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
4,5,6,7-Tetrabromobenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced to form less brominated derivatives.
Substitution: The bromine atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrabromobenzimidazole has several scientific research applications:
Comparison with Similar Compounds
4,5,6,7-Tetrabromobenzimidazole is often compared with 4,5,6,7-Tetrabromobenzotriazole, another CK2 inhibitor . While both compounds inhibit CK2, this compound discriminates better between different molecular forms of CK2, making it more effective in certain applications . Other similar compounds include:
4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole: A potent CK2 inhibitor with additional substitutions on the benzimidazole ring.
5,6-Diiodo-1H-benzotriazole: An analogue that affects mitochondrial activity and has potential as a CK2 inhibitor.
These comparisons highlight the unique properties of this compound, particularly its selectivity and effectiveness in inhibiting CK2.
Properties
IUPAC Name |
4,5,6,7-tetrabromo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEIRDBRYBHAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408803 | |
Record name | 4,5,6,7-tetrabromobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577779-57-8 | |
Record name | 4,5,6,7-tetrabromobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TBBz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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